3-Hydroxy Methoxyfenozide

Analytical chemistry LC-MS/MS method validation Residue analysis

Procure 3-Hydroxy Methoxyfenozide (CAS 252720-16-4, RH 117236) as a certified reference standard, exclusively intended for analytical applications such as LC-MS/MS residue monitoring, metabolism pathway elucidation, and environmental fate assessment. This distinct Phase I metabolite, with its unique chromatographic retention and mass spectrometric transitions (m/z 353.2 [M-H]⁻), is stoichiometrically differentiated from its parent compound, making generic substitution impossible for regulatory compliance. As a marker of O-demethylation detoxification, it is critical for insecticide resistance studies and quality control of methoxyfenozide technical material. For research use only; not for use as an active pesticide ingredient.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 252720-16-4
Cat. No. B13423800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Methoxyfenozide
CAS252720-16-4
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O)C)C
InChIInChI=1S/C21H26N2O3/c1-13-10-14(2)12-16(11-13)20(26)23(21(4,5)6)22-19(25)17-8-7-9-18(24)15(17)3/h7-12,24H,1-6H3,(H,22,25)
InChIKeyBFKZZXWIAWMKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Methoxyfenozide (CAS 252720-16-4) — Chemical Profile and Functional Identity for Procurement Decision Support


3-Hydroxy Methoxyfenozide (CAS 252720-16-4), also designated RH 117236, is a primary Phase I metabolite of the diacylhydrazine insect growth regulator methoxyfenozide, arising from oxidative O-demethylation of the parent A-ring methoxy moiety to a phenolic hydroxyl group [1]. Its molecular formula is C₂₁H₂₆N₂O₃ (molecular weight 354.44 g/mol), contrasting with the parent methoxyfenozide (C₂₂H₂₈N₂O₃, 368.47 g/mol) . This compound is most commonly procured as a certified reference standard (analytical standard) for use in residue monitoring, metabolism pathway elucidation, and environmental fate studies; it is not intended for use as an active pesticide ingredient.

Why 3-Hydroxy Methoxyfenozide Cannot Be Substituted by In-Class Diacylhydrazine Analogs in Regulated Analytical Workflows


Generic substitution is not permissible for 3-Hydroxy Methoxyfenozide (RH 117236) in analytical and regulatory contexts because this compound represents a specific marker of metabolic and environmental transformation that is chemically and stoichiometrically distinct from its parent (methoxyfenozide) and other diacylhydrazine congeners [1]. Chromatographic retention behavior, mass spectrometric transitions, and detector response factors differ fundamentally due to the replacement of the 3-OCH₃ group with a 3-OH group, resulting in a 14 Da mass shift and altered polarity . In soil metabolism studies, RH 117236 has been identified as a transformation product typically constituting less than 10% of applied radioactivity, yet its presence as a marker of Phase I biotransformation is essential for comprehensive environmental fate assessment and regulatory residue definition compliance .

Product-Specific Quantitative Evidence Guide: 3-Hydroxy Methoxyfenozide (RH 117236) Versus Parent Methoxyfenozide and Related Metabolites


Analytical Orthogonality: Retention Time and MS/MS Transition Differentiation from Parent Methoxyfenozide

3-Hydroxy Methoxyfenozide (RH 117236) exhibits distinct chromatographic retention behavior and mass spectrometric transitions relative to its parent compound methoxyfenozide, a requirement for unequivocal identification and quantification in residue monitoring. The O-demethylation from methoxy (C₂₂H₂₈N₂O₃, MW 368.47) to hydroxy (C₂₁H₂₆N₂O₃, MW 354.44) results in a 14 Da reduction in molecular weight, producing a unique precursor ion of m/z 353.2 [M-H]⁻ in negative ion mode compared to m/z 367.2 [M-H]⁻ for methoxyfenozide, with distinct product ion fragmentation patterns . The compound's increased polarity from the phenolic hydroxyl group yields shorter reversed-phase HPLC retention under standard C18 conditions [1].

Analytical chemistry LC-MS/MS method validation Residue analysis

Soil Metabolic Profile: RH 117236 as a Quantitatively Minor but Regulatorily Significant Transformation Product

In aerobic soil metabolism studies conducted for regulatory submission, 3-Hydroxy Methoxyfenozide (RH 117236) was identified as a transformation product of methoxyfenozide, typically constituting less than 10% of the applied radioactivity (AR) . In contrast, the parent compound methoxyfenozide exhibits DT₅₀ values ranging from 336 to >1000 days under aerobic soil conditions, indicating high to very high persistence [1]. While RH 117236 itself is not the major soil degradate, its identification as a demethylated metabolite provides evidence of Phase I biotransformation pathway activation, distinguishing it from soil photolysis pathways which produce a different suite of minor degradates without generating significant RH 117236 [2].

Environmental fate Soil metabolism Pesticide registration

Mammalian Metabolism and Toxicological Relevance: RH 117236 as a Principal Fecal Metabolite and Glucuronidation Substrate

In rat metabolism studies with [¹⁴C]-methoxyfenozide, extensive biotransformation yields more than 30 identified metabolites, with primary reactions including demethylation, glucuronidation, and hydroxylation [1]. 3-Hydroxy Methoxyfenozide (designated RH 117236 or M14) is explicitly identified as a predominant metabolite in faeces, arising from O-demethylation of the A-ring methoxy group [2]. Subsequent conjugation of RH 117236 with glucuronic acid yields the glucuronide conjugate (M16), which represents a major urinary and biliary excretion product. Toxicological assessment concluded that RH 117236 is of low acute toxicity and unlikely to be genotoxic, with metabolites expected to be of no greater toxicity than the parent compound .

Mammalian toxicology Metabolic pathway Risk assessment

Residue Definition and Regulatory Monitoring: Metabolite Inclusion Under 40 CFR § 180.544

Under U.S. EPA regulations codified at 40 CFR § 180.544, tolerances are established for residues of the insecticide methoxyfenozide, including its metabolites and degradates, in or on agricultural commodities [1]. This regulatory residue definition encompasses 3-Hydroxy Methoxyfenozide (RH 117236) as a component of the total toxicologically significant residue. In parallel, EFSA's peer review evaluated RH 117236 (M14) and its glucuronide conjugate (M16) as part of the consumer risk assessment, concluding that short-term and long-term intake of residues from indoor uses is unlikely to present a consumer health risk [2]. Importantly, EFSA identified a data gap regarding the potential for methoxyfenozide and its toxicologically relevant metabolites to exceed 0.1 μg/L in groundwater, underscoring the need for analytical monitoring capability that includes this metabolite [3].

Regulatory compliance Residue chemistry Food safety

Structure-Activity Inference: Hydroxyl-for-Methoxy Substitution and Diminished Ecdysone Receptor Affinity

3-Hydroxy Methoxyfenozide (RH 117236) is the direct product of O-demethylation of methoxyfenozide, a metabolic reaction that has been mechanistically linked to reduced insecticidal potency and is considered a detoxification pathway in resistant lepidopteran strains. Studies on greenhouse-selected Spodoptera exigua demonstrated that methoxyfenozide exhibited a 7.5-fold higher LD₅₀ in a resistant strain compared to a susceptible laboratory strain, with this reduced toxicity correlated with enhanced oxidative metabolism and accelerated excretion [1]. Although head-to-head receptor binding data for RH 117236 versus methoxyfenozide are not published in the open literature, the class-level structure-activity inference from diacylhydrazine SAR studies indicates that substitution or removal of the 3-OCH₃ moiety is unfavorable to ecdysone receptor (EcR) binding activity [2]. Parent methoxyfenozide binds lepidopteran EcR with a Kd of 0.5 nM; the demethylated metabolite RH 117236 is presumed to exhibit markedly reduced affinity, consistent with its role as a detoxification product [3].

Insecticide resistance Metabolic detoxification Mode of action

Environmental Persistence Comparison: Parent Methoxyfenozide DT₅₀ Versus Metabolite RH 117236 Formation Kinetics

Methoxyfenozide exhibits high to very high persistence in aerobic soil, with reported DT₅₀ values ranging from 336 days to >1000 days under standard OECD 307 conditions, and field DT₅₀ values ranging from 23 to 268 days across multiple studies [1]. The metabolite RH 117236 (designated M08 or RH-131154 in some regulatory assessments) demonstrates moderate to very high persistence with DT₅₀ ranging from 30.8 to 1000 days [2]. While parent methoxyfenozide is not degraded by hydrolysis (stable at pH 5, 7, and 9) and exhibits slow photolysis (DT₅₀ 866 days in darkness, 77 days with irradiation), RH 117236 formation is primarily associated with biotic (microbial) oxidative demethylation pathways rather than abiotic degradation processes [3]. The European Food Safety Authority has identified a groundwater contamination concern, noting that methoxyfenozide and its toxicologically relevant metabolites may exceed the 0.1 μg/L drinking water threshold in certain scenarios [4].

Environmental fate Soil persistence Groundwater risk

Recommended Application Scenarios for 3-Hydroxy Methoxyfenozide (RH 117236) Based on Quantitative Evidence


Analytical Reference Standard for Multi-Residue Pesticide Monitoring in Food and Environmental Matrices

As a certified reference material, 3-Hydroxy Methoxyfenozide is essential for laboratories performing regulatory residue analysis under QuEChERS-based LC-MS/MS methods. The compound's distinct retention time and m/z 353.2 [M-H]⁻ precursor ion relative to parent methoxyfenozide (m/z 367.2 [M-H]⁻) necessitate authentic calibration standards for accurate quantification [1]. Regulatory residue definitions under 40 CFR § 180.544 and EU MRL frameworks include methoxyfenozide metabolites; thus, validated analytical capability for RH 117236 is required for compliance testing and export certification [2].

Metabolic Pathway Elucidation and Toxicokinetic Modeling in Mammalian and Insect Systems

3-Hydroxy Methoxyfenozide serves as a key Phase I metabolite reference in studies investigating oxidative detoxification mechanisms. In rat metabolism studies, RH 117236 (M14) was identified as a predominant fecal metabolite and the substrate for subsequent glucuronidation to M16 [3]. Researchers investigating insecticide resistance in lepidopteran pests, such as Spodoptera exigua, can employ this reference standard to quantify the rate of O-demethylation—a detoxification pathway associated with 7.5-fold reduced insecticidal potency in resistant strains [4]. Authentic analytical standards are required for generating robust enzyme kinetic parameters (Vmax, Km) in cytochrome P450 metabolism assays.

Environmental Fate Studies and Groundwater Risk Assessment

In aerobic soil metabolism studies conducted per OECD Guideline 307, RH 117236 is formed as a transformation product constituting <10% of applied radioactivity . The compound's persistence profile (DT₅₀ range: 30.8–1000 days) relative to parent methoxyfenozide (336–>1000 days) requires targeted monitoring to assess leaching potential and groundwater contamination risk [5]. Given EFSA's identification of a data gap regarding exceedance of the 0.1 μg/L drinking water threshold by methoxyfenozide and its metabolites, laboratories conducting environmental fate assessments require this reference standard for method development and validation of water and soil analytical procedures [6].

Quality Control and Impurity Profiling in Methoxyfenozide Technical Material Production

3-Hydroxy Methoxyfenozide is designated as an impurity of methoxyfenozide technical material . Quality control laboratories in agrochemical manufacturing and formulation facilities require the authentic reference standard to verify that impurity levels remain within specifications established by FAO/WHO pesticide specifications or corporate quality agreements. The compound's distinct physicochemical properties (C₂₁H₂₆N₂O₃, MW 354.44) relative to parent methoxyfenozide (C₂₂H₂₈N₂O₃, MW 368.47) enable orthogonal detection by HPLC-UV or LC-MS, provided that the authentic reference standard is used for retention time and detector response calibration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy Methoxyfenozide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.